

# Benchmarking LAS195319 Against Known Cancer Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational PI3K $\delta$  inhibitor, **LAS195319**, against established cancer therapeutics that target the phosphoinositide 3-kinase (PI3K) pathway. The information presented is intended to offer a comprehensive overview of their biochemical selectivity, clinical efficacy in relevant hematological malignancies, and the experimental methodologies used for their evaluation.

## Introduction to LAS195319 and Comparator PI3K Inhibitors

**LAS195319** is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). While initially investigated for inflammatory respiratory diseases, its mechanism of action holds significant relevance in oncology, particularly in B-cell malignancies where the PI3K $\delta$  signaling pathway is a critical driver of cell proliferation and survival.

This guide benchmarks **LAS195319** against four FDA-approved cancer therapeutics that also target the PI3K pathway:

- Idelalisib (Zydelig®): A selective PI3K $\delta$  inhibitor.
- Duvelisib (Copiktra®): A dual inhibitor of PI3Kδ and PI3Ky.



- Umbralisib (Ukoniq®): An inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε). (Note: Umbralisib was voluntarily withdrawn from the market in 2022 due to safety concerns in certain clinical trials).[1]
- Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms.

#### **Data Presentation: Quantitative Comparison**

The following tables summarize the biochemical potency and clinical efficacy of **LAS195319** and the comparator drugs.

**Table 1: Biochemical Potency and Isoform Selectivity** 

(IC50, nM)

| Compo          | ΡΙ3Κα   | РІЗКβ | РІЗКу | ΡΙ3Κδ | Fold<br>Selectiv<br>ity (δ vs<br>α) | Fold<br>Selectiv<br>ity (δ vs<br>β) | Fold<br>Selectiv<br>ity (δ vs<br>y) |
|----------------|---------|-------|-------|-------|-------------------------------------|-------------------------------------|-------------------------------------|
| LAS1953<br>19  | 1,900   | 10    | 36    | 0.5   | 3,800x                              | 20x                                 | 72x                                 |
| Idelalisib     | 8,600   | 4,000 | 2,100 | 19    | ~453x                               | ~211x                               | ~111x                               |
| Duvelisib      | 1,602   | 85    | 27.4  | 2.5   | ~641x                               | 34x                                 | ~11x                                |
| Umbralisi<br>b | >10,000 | 2,360 | 1,090 | 22.2  | >450x                               | ~106x                               | ~49x                                |
| Copanlisi<br>b | 0.5     | 3.7   | 6.4   | 0.7   | 0.7x                                | 5.3x                                | 9.1x                                |

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from publicly available sources.

## Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)



| Therapeutic             | Trial<br>Name/Identifier      | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) |  |
|-------------------------|-------------------------------|--------------------------------|----------------------------------------------|--|
| Idelalisib              | Study 101-09<br>(NCT01282424) | 57%[2][3][4]                   | 11 months[2][4]                              |  |
| Duvelisib               | DYNAMO<br>(NCT01882803)       | 42%[1][3]                      | 9.5 months                                   |  |
| Umbralisib              | UNITY-NHL<br>(NCT02793583)    | 43%[5][6]                      | 10.6 months[7][8]                            |  |
| CHRONOS-1 (NCT01660451) |                               | 59%[9][10][11]                 | 11.2 months[9][11]                           |  |
| LAS195319               | N/A                           | Not available                  | Not available                                |  |

Table 3: Clinical Efficacy in Relapsed/Refractory Chronic

Lymphocytic Leukemia (CLL)

| Trial Therapeutic Name/Identifier |                             | Overall Response<br>Rate (ORR)    | Median<br>Progression-Free<br>Survival (PFS)                  |
|-----------------------------------|-----------------------------|-----------------------------------|---------------------------------------------------------------|
| Idelalisib + Rituximab            | Study 116<br>(NCT01539512)  | 81%                               | Not Reached (vs. 5.5<br>months for Placebo +<br>Rituximab)[2] |
| Duvelisib                         | DUO (NCT02004522)           | 78%                               | 13.3 months (vs. 9.9<br>months for<br>Ofatumumab)[12]         |
| Umbralisib                        | UNITY-CLL<br>(NCT026112311) | 52% (in BTKi/PI3Ki<br>intolerant) | 23.5 months[13]                                               |
| Copanlisib N/A                    |                             | Not extensively studied in CLL    | Not available                                                 |
| LAS195319 N/A                     |                             | Not available                     | Not available                                                 |



# Mandatory Visualizations PI3K Signaling Pathway and Inhibition





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA grants accelerated approval to umbralisib for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
- 6. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 13. Phase 2 study of the safety and efficacy of umbralisib in patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking LAS195319 Against Known Cancer Therapeutics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#benchmarking-las195319-against-known-cancer-therapeutics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com